4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate
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Overview
Description
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate is a complex organic compound with the molecular formula C23H19N3O6 and a molecular weight of 433.424 g/mol . This compound is notable for its unique structure, which includes a nitrophenoxy group, an acetyl group, and a carbohydrazonoyl group attached to a phenyl ring, which is further connected to a 3-methylbenzoate moiety . It is primarily used in early discovery research and is part of a collection of rare and unique chemicals .
Preparation Methods
The synthesis of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate typically involves multiple steps. The starting materials often include 2-nitrophenol, acetic anhydride, and carbohydrazide. The reaction conditions generally require controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Scientific Research Applications
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate involves its interaction with specific molecular targets. The nitrophenoxy group can participate in electron transfer reactions, while the carbohydrazonoyl group may form hydrogen bonds with biological molecules . These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar compounds to 4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 3-methylbenzoate include:
4-(2-((4-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl benzoate: This compound has a similar structure but with a different nitrophenoxy group position.
4-(2-((2-Nitrophenoxy)acetyl)carbohydrazonoyl)phenyl 4-methylbenzoate: Similar structure with a different position of the methyl group on the benzoate moiety.
4-(2-((2-Naphthyloxy)acetyl)carbohydrazonoyl)phenyl 2-iodobenzoate: This compound features a naphthyloxy group instead of a nitrophenoxy group.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
CAS No. |
769154-14-5 |
---|---|
Molecular Formula |
C23H19N3O6 |
Molecular Weight |
433.4 g/mol |
IUPAC Name |
[4-[(E)-[[2-(2-nitrophenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3-methylbenzoate |
InChI |
InChI=1S/C23H19N3O6/c1-16-5-4-6-18(13-16)23(28)32-19-11-9-17(10-12-19)14-24-25-22(27)15-31-21-8-3-2-7-20(21)26(29)30/h2-14H,15H2,1H3,(H,25,27)/b24-14+ |
InChI Key |
UMSSXAJMFNXKFL-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)/C=N/NC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)OC2=CC=C(C=C2)C=NNC(=O)COC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
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